N-(3,4-dimethoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Beschreibung
N-(3,4-dimethoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromen derivative characterized by a propanamide linker connecting a 3,4-dimethoxybenzyl group to a substituted furo[3,2-g]chromen core. The core structure includes three methyl groups at positions 3, 5, and 9, along with a ketone at position 5. Its structural complexity suggests relevance in medicinal chemistry, particularly in targeting interactions influenced by hydrophobic and electronic properties.
Eigenschaften
Molekularformel |
C26H27NO6 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C26H27NO6/c1-14-13-32-24-16(3)25-20(11-19(14)24)15(2)18(26(29)33-25)7-9-23(28)27-12-17-6-8-21(30-4)22(10-17)31-5/h6,8,10-11,13H,7,9,12H2,1-5H3,(H,27,28) |
InChI-Schlüssel |
OVLVHLDYFARLRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
N-(3,4-dimethoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furochromone moiety and a dimethoxybenzyl group. Its molecular formula is , with a molecular weight of approximately 405.44 g/mol. The structural components suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of furochromones exhibit significant anticancer activity. For instance, compounds similar to N-(3,4-dimethoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.
Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. The mechanism involved the downregulation of anti-apoptotic proteins (Bcl-2 family) and upregulation of pro-apoptotic factors (Bax).
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
Data Table: Anti-inflammatory Activity
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Case Study:
In a model of neurodegeneration induced by glutamate toxicity in SH-SY5Y cells, treatment with N-(3,4-dimethoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide resulted in a significant reduction in cell death compared to untreated controls.
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cytokine Modulation : Inhibition of NF-kB signaling leading to reduced inflammation.
- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Modifications
Furochromen Core Variations
- Target Compound : The furochromen core is substituted with 3,5,9-trimethyl groups and a 7-oxo moiety.
- N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide (CAS 853900-00-2): Differs by having 2,3,5,9-tetramethyl substitution on the furochromen core .
Functional Group Replacements
- 3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic Acid: Replaces the propanamide group with a propanoic acid moiety . The carboxylic acid group increases polarity, likely improving water solubility but reducing cell membrane permeability compared to the target compound’s amide group.
Substituent Modifications on the Benzyl Group
- Target Compound : Features a 3,4-dimethoxybenzyl group. The methoxy substituents contribute to hydrophobicity and may participate in hydrogen bonding or π-π stacking.
- N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide (CAS 853900-00-2): Uses a plain benzyl group without methoxy substitutions .
Melting Points and Yields
- Sulfonohydrazide Derivatives (I-10 to I-15): Exhibit high melting points (234–277°C) and moderate-to-high yields (73–92%) . The target compound’s amide group may result in lower melting points compared to sulfonohydrazides due to reduced hydrogen-bonding capacity.
- Thio-Propanamide Dimer (LC/MS: 572.09 [M+H]+) : Synthesized via a thiol-ene reaction in DMSO, yielding a higher molecular weight (572.09 vs. ~495 estimated for the target compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
